3-(3-Bromophenyl)prop-2-yn-1-ol
Overview
Description
3-(3-Bromophenyl)prop-2-yn-1-ol is an organic compound characterized by a bromophenyl group attached to a prop-2-yn-1-ol moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenylacetylene and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A catalyst such as palladium on carbon (Pd/C) is often used to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(3-bromophenyl)prop-2-en-1-ol.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-(3-bromophenyl)prop-2-en-1-ol
Reduction: 3-(3-bromophenyl)propane-1,2-diol
Substitution: 3-(3-hydroxyphenyl)prop-2-yn-1-ol, 3-(3-aminophenyl)prop-2-yn-1-ol
Scientific Research Applications
3-(3-Bromophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of agrochemicals and dyestuffs due to its reactive bromine atom.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)prop-2-yn-1-ol exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the study.
Comparison with Similar Compounds
3-Bromophenol
3-(3-Bromophenyl)propionic acid
3-(3-Bromophenyl)acetic acid
3-Bromophenylboronic acid
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Biological Activity
3-(3-Bromophenyl)prop-2-yn-1-ol, with the molecular formula C₉H₇BrO and a molecular weight of approximately 211.06 g/mol, is an organic compound featuring a bromophenyl group and a propyne derivative. Its unique structure, characterized by a hydroxyl group (-OH) and a triple bond, contributes to its reactivity and potential applications in various biological contexts. This article explores the biological activity of this compound, highlighting its synthesis, potential therapeutic applications, and relevant research findings.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkyne Formation : Utilizing bromobenzene and propargyl alcohol in a coupling reaction.
- Hydroboration-Oxidation : Starting from alkynes to introduce functional groups.
- Electrophilic Substitution : Involving the bromination of phenolic compounds followed by alkyne formation.
These methods provide flexibility for producing this compound for both research and industrial applications.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.
Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various alkynes, including derivatives of this compound. The results showed that these compounds were effective against multiple strains of bacteria and fungi, suggesting their potential as lead compounds in drug development.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation in biological systems.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to decreased production of pro-inflammatory mediators.
Cytotoxic Activity
In addition to antimicrobial and anti-inflammatory properties, this compound has shown cytotoxic effects against various cancer cell lines.
Research Findings
Recent studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The specific pathways involved include the mitochondrial pathway, which is crucial for cell death regulation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
3-(4-Bromophenyl)prop-2-yn-1-ol | C₉H₇BrO | Antimicrobial and anti-inflammatory |
Propynylphenol | C₉H₈O | Moderate cytotoxicity |
4-(Bromophenyl)butyne | C₁₀H₉Br | Limited biological activity |
The unique arrangement of functional groups in this compound significantly influences its reactivity and biological activity compared to these related compounds.
Properties
IUPAC Name |
3-(3-bromophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSAJINGUOTTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394612 | |
Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-80-0 | |
Record name | 3-(3-bromophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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